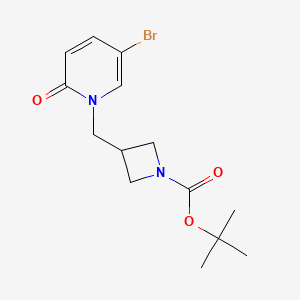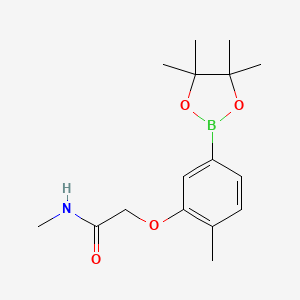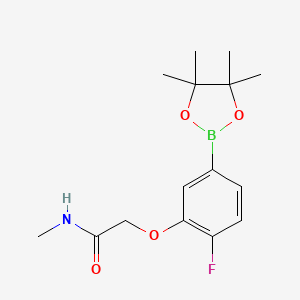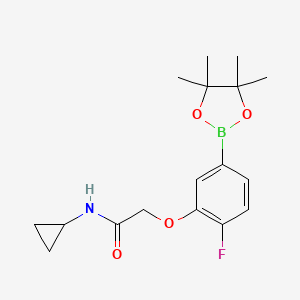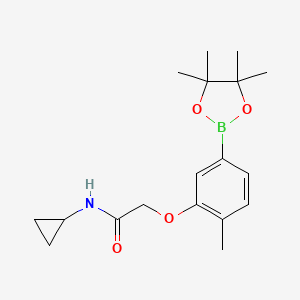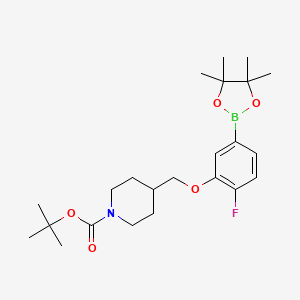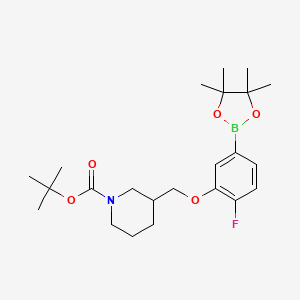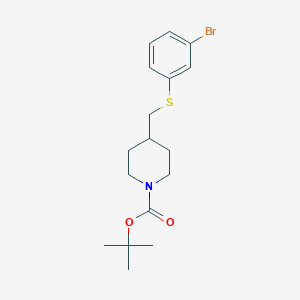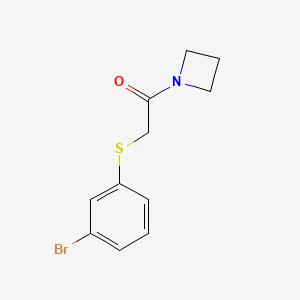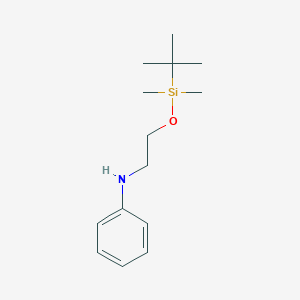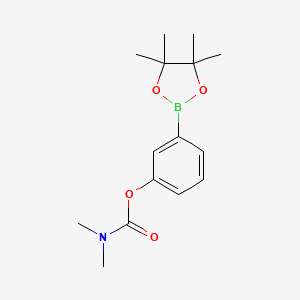
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl dimethylcarbamate
Vue d'ensemble
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl dimethylcarbamate is a useful research compound. Its molecular formula is C15H22BNO4 and its molecular weight is 291.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl dimethylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl dimethylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
A study conducted by Fu et al. (2016) focused on a compound with a similar structure, highlighting its rapid deboronation velocity in water and its potential application in sensitive hydrogen peroxide vapor detection (Fu et al., 2016).
Spencer et al. (2002) investigated compounds including 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, showing inhibitory activity against serine proteases like thrombin (Spencer et al., 2002).
Coombs et al. (2006) synthesized a compound containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, noting the absence of significant intramolecular or intermolecular interactions with the boron atom (Coombs et al., 2006).
Takagi and Yamakawa (2013) conducted syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes via Pd-catalyzed borylation of arylbromides, a method that could potentially apply to the production of related compounds (Takagi & Yamakawa, 2013).
Luo et al. (2022) developed a probe involving a similar structure for in vivo monitoring of hydrogen peroxide in mouse brains, showcasing its potential in biomedical applications (Luo et al., 2022).
Das et al. (2011) synthesized boron-containing compounds for potential use as HGF-mimetic agents, highlighting the therapeutic potential of such compounds (Das et al., 2011).
Propriétés
IUPAC Name |
[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)11-8-7-9-12(10-11)19-13(18)17(5)6/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSHCDMTCQCSDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl dimethylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 6-[4-(2-hydroxyethyl)piperidin-1-yl]pyridine-3-carboxylate](/img/structure/B8154312.png)
![Benzyl 6-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylate](/img/structure/B8154315.png)

